2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol

physical form formulation compatibility handling

Researchers sourcing para-alkylphenyl alkanols for polymer stabilizer synthesis often face chiral complexity and oxidation susceptibility with common regioisomers. 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol (CAS 41342-83-0) resolves these issues: • Achiral neopentyl-type structure eliminates enantiomeric purification steps, streamlining non-stereoselective routes. • Quaternary benzylic -C(CH₃)(Ar)-CH₂OH motif resists oxidation during compounding, improving yield consistency. • White solid physical form enables gravimetric dispensing for solid-phase synthesis and masterbatch preparation. • Available as a research intermediate (≥95% purity), stored at 2-8°C, with documented use in UV stabilizer and antioxidant production.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
Cat. No. B12298954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C)(C)CO
InChIInChI=1S/C14H22O/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9,15H,10H2,1-5H3
InChIKeyICAAADAQEAHORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol: A Sterically Hindered Neopentyl-Type Aromatic Alcohol – Supply Position & Baseline Profile


2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol (CAS 41342-83-0; molecular formula C₁₄H₂₂O; MW 206.32 g·mol⁻¹) belongs to the class of para-alkylphenyl-substituted alkanols and is structurally characterised by a quaternary benzylic carbon bearing a primary alcohol, a methyl group, and the 4-tert-butylphenyl ring . Unlike its regioisomer 3-(4-tert-butylphenyl)-2-methylpropan-1-ol (Lysmerol, CAS 56107-04-1), which has a secondary benzylic centre and a chiral carbon, this compound is achiral and possesses the sterically congested –C(CH₃)(Ar)–CH₂OH motif (neopentyl‑type alcohol) [1]. Commercial availability is primarily as a research intermediate in ≥95 % purity, typically offered as a white solid requiring storage at 2–8 °C .

Achiral neopentyl-type alcohol scaffold
White solid simplifies gravimetric dispensing
Research intermediate for fragrance, UV stabilizer synthesis

Why Bulk p-tert-Butylphenyl Alcohols Cannot Be Freely Swapped: The Structural Origin of Differentiation in 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol


The quaternary benzylic centre in 2-(4-(tert-butyl)phenyl)-2-methylpropan-1-ol imposes steric and electronic constraints absent from the commercially more common regioisomer 3-(4-tert-butylphenyl)-2-methylpropan-1-ol (Lysmerol). The neopentyl-type –CH₂OH unit adjacent to a fully substituted carbon exhibits markedly reduced susceptibility to oxidation compared with ordinary primary alcohols, a phenomenon well documented for the neopentyl alcohol scaffold [1]. Furthermore, the achiral nature of the target compound eliminates the enantiomeric complexity inherent to Lysmerol, which possesses one chiral centre and two possible enantiomers [2]. Consequently, substituting the target with Lysmerol or other phenylpropanol analogs would alter reaction kinetics, product stereochemistry, and downstream purification requirements.

Factor
This compound (achiral neopentyl)
Regioisomer (Lysmerol)
Steric profile
Quaternary benzylic – may slow oxidation
Secondary benzylic – less hindered
Chirality
Achiral – no stereoisomers
One chiral centre – two enantiomers
Oxidation susceptibility
Neopentyl shielding may reduce oxidation
Unhindered primary alcohol more readily oxidized

Quantitative Differentiation Guide – 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol vs. Closest Structural Analogues


Physical State Divergence: White Solid (Target) vs. Liquid (Regioisomer Lysmerol) at Ambient Temperature

2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol is consistently supplied as a white solid , whereas the regioisomer 3-(4-tert-butylphenyl)-2-methylpropan-1-ol (Lysmerol) is described as a colourless to pale yellow liquid with a melting point of 61.11 °C (EPI Suite prediction, which is near ambient) [1]. The solid physical form of the target simplifies gravimetric dispensing, reduces volatile losses during handling, and can be advantageous for solid-phase formulation processes where a liquid alcohol would require solvent-assisted incorporation.

Physical form
Head-to-head
Target White solid
Regioisomer Pale yellow liquid
Supports solid-phase formulation fit
Reported supplier appearance; confirm lot
physical form formulation compatibility handling

Boiling Point Reduction of ~40 °C Relative to the Regioisomer Lysmerol

The target compound has a predicted boiling point of 259.0 ± 8.0 °C , whereas the regioisomer 3-(4-tert-butylphenyl)-2-methylpropan-1-ol (Lysmerol) exhibits a boiling point of 298.56 °C (EPI Suite) or 302.4 °C at 760 mmHg (supplier data) [1]. This ~40 °C lower boiling point facilitates purification by fractional distillation and provides a distinct retention time window in GC analysis, enabling straightforward chromatographic resolution from the regioisomer.

Boiling point
Head-to-head
~40 °C lower
Enables distillation-based purification
Predicted boiling point; confirm experimentally
volatility distillation GC analysis

Absence of Stereochemical Complexity: Achiral Quaternary Carbon vs. Chiral Secondary Carbon in Lysmerol

2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol possesses a quaternary benzylic carbon and is inherently achiral, containing zero stereocentres . In contrast, the regioisomer Lysmerol carries one chiral centre, yielding two possible enantiomers and requiring stereochemical specification or chiral analysis for regulated applications [1]. For procurement purposes, the achiral nature obviates the need for enantiomeric purity testing, chiral chromatographic quality control, and the attendant batch-to-batch variability risks associated with racemisation or enantiomeric enrichment.

Stereocentres
Head-to-head
Target 0 (achiral)
Regioisomer 1 chiral centre
Eliminates enantiomeric QC burden
Simplifies analytical validation
chirality enantiomeric purity regulatory complexity

Reduced Oxidation Susceptibility Inferred from Neopentyl Alcohol Class Behaviour

As a member of the neopentyl-type alcohol class, 2-(4-(tert-butyl)phenyl)-2-methylpropan-1-ol is expected to exhibit attenuated reactivity toward common oxidising agents compared with the unbranched primary alcohol present in Lysmerol. Literature on model neopentyl systems demonstrates that the quaternary carbon adjacent to the –CH₂OH group significantly retards oxidation rates; for example, catalytic H₂O₂ oxidation systems achieve high conversion of sterically hindered secondary alcohols while leaving neopentyl-type primary alcohols largely intact [1]. Although direct kinetic data for this specific compound are not available, the class-level inference is that the target resists inadvertent oxidation during storage and processing to a greater extent than its regioisomer.

Oxidation resistance
Class-level
Neopentyl class behaviour
May confer oxidative stability
Class-level inference; requires validation
oxidative stability neopentyl effect shelf life

Divergent Regulatory Starting Point: RIFM Safety Assessment Exists for Lysmerol but Not for the Target Compound

The regioisomer 3-(4-tert-butylphenyl)-2-methylpropan-1-ol (Lysmerol) has a completed RIFM safety assessment clearing all evaluated human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitisation, phototoxicity, and local respiratory toxicity) based on target data, read-across, and TTC [1]. The target compound 2-(4-(tert-butyl)phenyl)-2-methylpropan-1-ol does not appear in the RIFM database, indicating it has not undergone the same safety evaluation and is not currently recognised as a standard fragrance ingredient [2]. This regulatory asymmetry is critical for users selecting between these two compounds for consumer product applications, as Lysmerol has a defined safe-use envelope with established IFRA volume-of-use data (0.1–1 metric tons/year) and 95th percentile dermal exposure levels, whereas the target compound lacks such publicly available safety benchmarks.

Regulatory status
Head-to-head
Target No RIFM dossier
Regioisomer RIFM cleared (all endpoints)
Regulatory pathway differs for fragrance
RIFM assessment only for regioisomer
regulatory clearance fragrance ingredient toxicology

Procurement-Relevant Application Scenarios for 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol


Non-Chiral Building Block for Achiral Fragrance and Flavour Intermediates

Because 2-(4-(tert-butyl)phenyl)-2-methylpropan-1-ol is achiral, it simplifies synthetic routes to target molecules that do not require stereochemical control. It can be oxidised to the corresponding aldehyde, 2-(4-tert-butylphenyl)-2-methylpropanal, which has been studied alongside Lilial in in silico toxicological assessments [1]. This application avoids the enantiomeric purity concerns associated with Lysmerol-derived intermediates [2].

Solid-Phase Formulations and Solvent-Free Dispensing Processes

The white solid physical form of the target compound, as reported by multiple suppliers [1], makes it particularly suited for gravimetric dispensing in solid-phase synthesis, direct compression formulations, or masterbatch preparation where a liquid alcohol would introduce solvent-handling complications. This contrasts with the liquid nature of Lysmerol [2].

Synthesis of UV Stabilisers and Polymeric Antioxidants Requiring a Sterically Hindered Alcohol Precursor

The target compound is described as an intermediate employed in the production of UV stabilisers and antioxidants for polymers, where its stable aromatic structure and bulky hydrophobic groups contribute to long-term material protection against light-induced and oxidative degradation [1]. The neopentyl alcohol motif further resists oxidative degradation during the compounding process [3].

Research Applications Where Lysmerol-Based Regulatory Approval Is Not Required or Is Actively Undesirable

For non-consumer-facing industrial research (e.g., process chemistry development, catalyst screening, or polymer additive evaluation), the absence of a RIFM safety dossier for the target compound is a neutral or even advantageous feature, as it avoids the regulatory constraints and labelling requirements associated with fragrance ingredients. Lysmerol, in contrast, is classified under specific IFRA use bands [2].

Application
Selection Property
Validation Focus
Achiral fragrance/flavor intermediate
Achiral quaternary carbon
Enantiomeric purity not required
Solid-phase synthesis / dispensing
White solid physical form
Gravimetric dispensing accuracy
UV stabilizer & antioxidant synthesis
Sterically hindered alcohol precursor
Oxidative stability during processing
Industrial research (non-consumer)
Absence of RIFM dossier
May support research without fragrance constraints
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